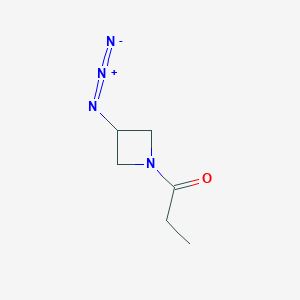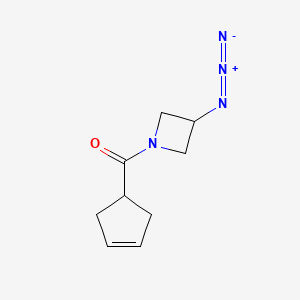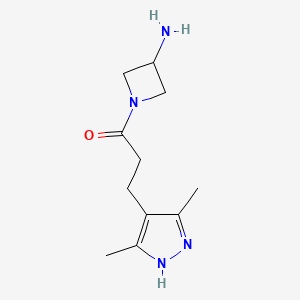
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, commonly known as 4-Fluoro-2-chloropiperidine, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless liquid that is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent for various reactions in organic synthesis. 4-Fluoro-2-chloropiperidine has a wide range of applications in the research field, including its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4-Fluoro-2-chloropiperidine is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent for various reactions in organic synthesis, such as the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-Fluoro-2-chloropiperidine has been used in the synthesis of compounds with potential therapeutic applications, such as compounds with anti-inflammatory, analgesic, and anti-cancer activity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-chloropiperidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. In addition, 4-Fluoro-2-chloropiperidine has been shown to inhibit the activity of certain enzymes involved in the synthesis of serotonin and norepinephrine, two neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-Fluoro-2-chloropiperidine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes involved in the synthesis of inflammatory mediators and neurotransmitters. In addition, the compound has been shown to have anti-inflammatory, analgesic, and anti-cancer activity in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Fluoro-2-chloropiperidine in lab experiments is its availability and low cost. In addition, the compound is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, the compound has limited solubility in water and is not suitable for use in aqueous solutions.
Future Directions
The potential applications of 4-Fluoro-2-chloropiperidine in the research field are vast. Future research should focus on the development of novel compounds based on the structure of 4-Fluoro-2-chloropiperidine and the exploration of its potential therapeutic applications. In addition, further studies should be conducted to better understand the biochemical and physiological effects of the compound and to develop new methods for its synthesis. Finally, further research should be conducted to explore the potential of 4-Fluoro-2-chloropiperidine as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-7(10)9(13)12-4-2-8(6-11)3-5-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADXBGDAAJJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















